molecular formula C52H95N11O12 B237579 Trichogin A IV CAS No. 138531-93-8

Trichogin A IV

Cat. No.: B237579
CAS No.: 138531-93-8
M. Wt: 1066.4 g/mol
InChI Key: LZAAXJCEERCDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichogin A IV is a short, lipopeptaibol antibiotic naturally produced by the fungus Trichoderma longibrachiatum . This peptide is characterized by a helix-inducing, non-proteinogenic amino acid content, an N-terminal n-octanoyl group, and a C-terminal 1,2-aminoalcohol (leucinol) . These features confer a stable, amphipathic helical structure and remarkable resistance to proteolysis, making it a molecule of high interest for studying peptide-membrane interactions . The primary research value of this compound lies in its mechanism of action, which involves perturbing the permeability of lipid membranes . Studies using fluorescent analogs have shown that its activity is concentration-dependent: at low concentrations, it lies on the membrane surface, but upon reaching a critical concentration, it aggregates and inserts deeply into the bilayer core, causing membrane leakage via a proposed barrel-stave pore mechanism . Despite its short 11-residue length, it can induce significant membrane thinning, allowing it to span the bilayer and form active pores . Originally studied for its activity against Gram-positive bacteria, this compound has become a foundational template for engineering novel analogs with enhanced properties . Recent research focuses on synthetic, water-soluble derivatives, often incorporating lysine substitutions, which have demonstrated potent, broad-spectrum antibiotic activity against challenging multidrug-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa , as well as against various phytopathogenic bacteria and fungi . These analogs are being actively investigated for their potential in plant protection, showing efficacy in preventing infections such as black rot on cauliflower and gray mold on tomato . This product is intended for research purposes only.

Properties

CAS No.

138531-93-8

Molecular Formula

C52H95N11O12

Molecular Weight

1066.4 g/mol

IUPAC Name

N-[1-[[2-[[1-[[1-[[2-[[2-[[1-[[1-[[2-[[1-[(1-hydroxy-4-methylpentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]octanamide

InChI

InChI=1S/C52H95N11O12/c1-16-18-19-20-21-22-38(65)61-50(10,11)47(73)55-28-41(68)59-37(25-33(7)8)45(71)62-51(12,13)48(74)54-26-39(66)53-27-40(67)58-36(24-32(5)6)44(70)63-52(14,15)49(75)56-29-42(69)60-43(34(9)17-2)46(72)57-35(30-64)23-31(3)4/h31-37,43,64H,16-30H2,1-15H3,(H,53,66)(H,54,74)(H,55,73)(H,56,75)(H,57,72)(H,58,67)(H,59,68)(H,60,69)(H,61,65)(H,62,71)(H,63,70)

InChI Key

LZAAXJCEERCDPT-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)CO

Canonical SMILES

CCCCCCCC(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)CO

sequence

XGLXGGLXGXL

Synonyms

trichogen A IV
trichogin A IV

Origin of Product

United States

Primary and Secondary Structure Elucidation of Trichogin a Iv

Amino Acid Sequence and Terminal Features of Trichogin A IV

This compound is characterized by a specific linear arrangement of amino acids and distinct modifications at its termini. The sequence typically comprises ten amino acid residues, flanked by a lipophilic acyl group at the N-terminus and an amino alcohol at the C-terminus.

The established primary sequence of this compound is:

PositionResidueNotes
N-termn-OctanoylLipophilic acyl chain
1Aibα-aminoisobutyric acid
2GlyGlycine (B1666218)
3LeuLeucine (B10760876)
4Aibα-aminoisobutyric acid
5GlyGlycine
6GlyGlycine
7LeuLeucine
8Aibα-aminoisobutyric acid
9GlyGlycine
10IleIsoleucine
C-termLolLeucinol (1,2-amino alcohol)

The N-terminus is acylated with an n-octanoyl group, a lipophilic chain that significantly contributes to its interaction with lipid membranes ill.eumdpi.comresearchgate.netresearchgate.netrsc.orgunifi.itunipd.itmdpi.comnih.govmdpi.comnih.govacs.org. The C-terminus features leucinol (Lol), a 1,2-amino alcohol ill.eumdpi.comresearchgate.netunipd.itmdpi.com. The peptide chain itself is rich in α-aminoisobutyric acid (Aib) residues, with three such residues located at positions 1, 4, and 8. These Aib residues are known for their ability to promote and stabilize helical structures, even in short peptides mdpi.comresearchgate.netrsc.orgunifi.itnih.govmdpi.comacs.orgnih.govnih.govacs.orgnih.govfrontiersin.orgmdpi.com. The presence of four glycine residues at positions 2, 5, 6, and 9 is also noteworthy, as the Gly-Gly motif at positions 5-6 has been identified as a potential flexible hinge region ill.euacs.orgacs.org.

Helical Conformations: Characterization of 3₁₀- and α-Helical Structures

Structural studies have revealed that this compound predominantly adopts a mixed helical conformation, featuring elements of both 3₁₀-helices and α-helices researchgate.netrsc.orgunifi.itmdpi.comnih.govnih.govbeilstein-journals.orgrsc.orgresearchgate.netrsc.orgexplorationpub.com. The high proportion of Aib residues is a key factor in the formation and stabilization of these helical structures mdpi.comresearchgate.netrsc.orgunifi.itnih.govmdpi.comacs.orgnih.govnih.govacs.orgnih.govfrontiersin.orgmdpi.com.

Structural FeatureDescriptionSupporting Evidence/Techniques
Predominant ConformationMixed 3₁₀- and α-helicalNMR, CD, X-ray crystallography, FT-IR ill.eumdpi.comresearchgate.netrsc.orgmdpi.comnih.govnih.govbeilstein-journals.orgrsc.orgresearchgate.netrsc.orgexplorationpub.com
N-terminal HelixPredominantly 3₁₀-helixNMR, ESR researchgate.netnih.gov
Central/C-terminal HelixPredominantly α-helixNMR, ESR researchgate.netnih.gov
Hinge RegionGly-Gly motif (positions 5-6)Flexible hinge, potential structural heterogeneity ill.euacs.orgacs.org
Helix StabilizationHigh content of Aib residuesKnown to stabilize helices mdpi.comresearchgate.netrsc.orgunifi.itnih.govmdpi.comacs.orgnih.govnih.govacs.orgnih.govfrontiersin.orgmdpi.com

Conformational Dynamics and Structural Stability of this compound

This compound exhibits notable structural stability, largely attributed to its high Aib content, which confers resistance to proteolytic degradation mdpi.comrsc.orgnih.govmdpi.comnih.govnih.gov. Studies employing time-resolved spectroscopies, such as fluorescence and electron spin resonance (ESR), have provided insights into the peptide's conformational dynamics in solution and in the presence of membranes nih.govacs.orgacs.orgresearchgate.net. These investigations suggest that while the peptide maintains its core helical structure, there is flexibility, particularly around the central Gly-Gly hinge region, which can lead to a transition between different conformational states acs.orgacs.orgnih.gov.

The peptide can exist in an inactive, monomeric state near the membrane surface, and under specific conditions (e.g., increased concentration), it can transition to an aggregated, inserted state that is responsible for membrane perturbation nih.gov. This dynamic behavior, coupled with its inherent stability, allows this compound to effectively interact with and modify lipid bilayers.

Amphiphilic Character and Spatial Arrangement of this compound

This compound is characterized by a distinct amphiphilic nature, meaning it possesses both hydrophobic and hydrophilic regions researchgate.netresearchgate.netrsc.orgunifi.itnih.govrsc.orgresearchgate.netexplorationpub.com. This amphiphilicity is critical for its interaction with the lipid environment of cell membranes. The spatial arrangement of its residues dictates this characteristic: the hydrophobic n-octanoyl group and the side chains of leucine and isoleucine residues are positioned on one face of the helix, forming a hydrophobic surface. In contrast, the glycine residues are located on the opposite face, creating a less polar or "poorly hydrophilic" surface researchgate.netrsc.orgunifi.itmdpi.com.

In lipid bilayers, this compound molecules tend to align parallel to the membrane surface at lower peptide-to-lipid ratios researchgate.netnih.govunipd.it. As the peptide concentration increases, it can aggregate into dimeric and tetrameric structures, which then insert more deeply into the membrane researchgate.netunipd.itnih.gov. Given that a single helical turn of this compound is shorter than the typical thickness of a biological membrane, its ability to form pores or channels is understood to involve the aggregation of multiple peptide units ill.euresearchgate.netpsu.edunih.gov.

List of Compounds Mentioned:

this compound (GA IV, TG)

Alamethicin (B1591596) (Alm)

Harzianins

Trichovirins

Pentadecaibins

Antiamoebins

Heptaibins

Zervamicins

Trichorzianines

Emerimicins

Trichosporins

Suzukacillin

TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid)

Advanced Synthetic Methodologies for Trichogin a Iv and Analogs

Solution-Phase and Solid-Phase Peptide Synthesis Strategies for Trichogin A IV

Both solution-phase and solid-phase peptide synthesis (SPPS) have been successfully employed to construct this compound and its derivatives. rsc.org The choice between these two primary strategies often depends on the specific analog being synthesized and the desired scale of production.

Solution-Phase Synthesis: Historically, solution-phase synthesis was the preferred route for peptaibols like this compound. nih.gov This method involves the stepwise coupling of amino acids or peptide fragments in a suitable solvent. It remains highly relevant, particularly when combined with segment condensation approaches, for producing specific analogs like those containing thioamides. beilstein-journals.org The total syntheses of three monothionated this compound analogues were accomplished using a solution-phase method that involved both step-by-step and segment condensation strategies. beilstein-journals.org

Solid-Phase Peptide Synthesis (SPPS): SPPS has emerged as a more efficient and often automated alternative for producing this compound analogs. nih.gov In this technique, the peptide chain is assembled on a solid resin support. For analogs terminating in a C-terminal amino alcohol, a 2-chlorotrityl resin preloaded with the corresponding amino alcohol can be utilized. nih.gov Alternatively, for C-terminal amide peptides, a Rink-amide resin is commonly used. nih.gov SPPS has proven effective for creating water-soluble analogs, such as those where Glycine (B1666218) (Gly) is substituted with Lysine (B10760008) (Lys), achieving yields of approximately 70% for purified peptides. nih.gov The development of microwave-assisted SPPS has further reduced synthesis times and costs, making it a powerful tool for generating a variety of peptaibols, including Trichogin. acs.org

Synthesis StrategyResin/SupportKey FeaturesYield ExampleReference
Solid-Phase (SPPS)2-chlorotrityl resinUsed for C-terminal amino alcohol (Leucinol)~70% nih.gov
Solid-Phase (SPPS)Rink-amide resinUsed for C-terminal amide analogs~70% nih.gov
Solution-PhaseNot applicableStep-by-step and segment condensationNot specified nih.govbeilstein-journals.org
Microwave-Assisted SPPSNot specifiedAutomated, reduced synthesis timeNot specified acs.org

Segment Condensation Techniques in this compound Analog Synthesis

Segment condensation is a powerful strategy, typically executed in the solution phase, for the synthesis of complex peptides like this compound analogs. nih.govnih.gov This approach involves the synthesis of several small, protected peptide fragments, which are then coupled together to form the final, full-length peptide. acs.org

This method offers strategic advantages, especially when dealing with problematic sequences, such as those containing the sterically hindered Aib residues. Careful selection of segments is critical to minimize the risk of epimerization at the C-terminal residue of the coupling fragment. acs.org For instance, research on lipovelutibols, which also contain Aib residues, highlights that segment coupling can lead to epimerization via the oxazolone (B7731731) intermediate. acs.org To circumvent this, fragments are often designed with a non-racemizable residue like Gly or a sterically hindered residue like Aib at the C-terminus. acs.orgresearchgate.net

Common coupling reagents used to facilitate the formation of the peptide bond between segments include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in combination with additives such as 1-hydroxy-1,2,3-benzotriazole (HOBt) or 7-aza-1-hydroxy-1,2,3-benzotriazole (HOAt). nih.gov

Examples of Synthesized Segments for Trichogin Analogs: beilstein-journals.org

Boc-Gly-Gly-Leu-Aib-Gly-Ile-Leu-OMe

Boc-Gly-Ile-Leu-OMe

n-Oct-Aib-Gly-Leu-Aib-Ot-Bu

n-Oct-Aib-Gly-Leu-Aib-Gly-Gly-Leu-Aib-Ot-Bu

Chemo-Selective Modifications for Fluorescent and Thioamide Analogs of this compound

To probe the structure and function of this compound, researchers have developed methods for chemo-selective modifications to introduce spectroscopic labels, such as fluorescent groups and thioamides.

Thioamide Analogs: The replacement of a standard amide (CO-NH) peptide bond with a thioamide (CS-NH) bond is a subtle but powerful modification. researchgate.netnih.gov This substitution is nearly isosteric but introduces unique spectroscopic properties, as the thioamide chromophore absorbs in a different region of the UV spectrum compared to the amide. beilstein-journals.orgresearchgate.net The synthesis of monothionated this compound analogs is typically achieved in solution. beilstein-journals.org The strategy involves synthesizing specific peptide fragments and then treating the all-amide precursor with a thionating agent, most commonly Lawesson's reagent. beilstein-journals.org This reagent chemo-selectively converts a targeted amide bond into a thioamide. beilstein-journals.org Studies on analogs with single thioamide substitutions at different positions have shown that this modification is well-tolerated within the helical structure and preserves the peptide's membrane-perturbing activities, albeit sometimes to a lesser extent. nih.gov

Modification TypeReagent/MoietyPurposeSynthetic StrategyReference
Fluorescent LabelFluorescein Isothiocyanate (FITC)Membrane interaction studiesC-terminal conjugation frontiersin.org
Fluorescent LabelFmc group on Dab side chainMembrane interaction studiesSolution-phase synthesis nih.gov
Thioamide BondLawesson's ReagentSpectroscopic probe, functional studiesSolution-phase thionation of peptide segment beilstein-journals.org

Green Chemistry Approaches in this compound Analog Production

In recent years, there has been a move towards more sustainable and environmentally friendly methods for peptide synthesis. Researchers have developed versatile synthetic strategies for producing this compound analogs that are based on green chemistry principles. researchgate.netmdpi.com These approaches aim to be cost-effective and reduce the environmental impact of the synthesis process. mdpi.com

Molecular Mechanisms of Trichogin a Iv Membrane Interaction

Membrane Permeabilization and Pore Formation Mechanisms by Trichogin A IV

The primary mode of action for this compound involves the permeabilization of the cell membrane, a process linked to peptide aggregation and insertion into the hydrophobic core of the bilayer. nih.gov This behavior is a critical determinant of its antimicrobial activity. nih.gov

The activity of this compound is highly dependent on its concentration at the membrane surface, a phenomenon best described by a two-state transition model. nih.gov At low peptide-to-lipid ratios, the peptide exists in a monomeric state, lying near the membrane surface in the region of the polar headgroups. nih.govnih.gov This surface-bound state is considered inactive, causing no significant membrane leakage. nih.gov

As the concentration of membrane-bound peptide increases, a cooperative transition occurs. nih.gov A significant portion of the peptide molecules moves from the surface to become deeply embedded within the bilayer. nih.gov This transition is tightly coupled with the aggregation of the peptide. nih.gov This buried, aggregated form is the active state responsible for membrane leakage and subsequent biological activity. nih.gov This two-state model—transitioning from an inactive, monomeric surface state to an active, aggregated, and buried state—is a key feature of this compound's mechanism. nih.gov

A study using a fluorescent analog of this compound provided strong evidence for this model. The correlation between the fraction of membrane-bound aggregated peptide and the extent of membrane leakage was remarkable, suggesting the presence of these two distinct states. nih.gov

Peptide aggregation is a prerequisite for the membrane-perturbing activity of this compound. nih.gov Studies have shown a strong link between the formation of peptide aggregates within the membrane and the onset of leakage. nih.gov At low concentrations, this compound remains non-aggregated and lies parallel to the membrane surface. nih.gov However, as the peptide-to-lipid ratio increases to a critical point (e.g., up to 1:20), a change in peptide orientation occurs, with the N-terminus inserting deeper into the membrane. nih.gov This reorientation facilitates the formation of peptide aggregates. nih.gov

Pulsed electron-electron double resonance (PELDOR) spectroscopy has revealed that at these higher concentrations, this compound forms aggregates with an average number of two, suggesting dimerization. nih.gov These dimers are characterized by a wide range of distances between the labeled residues (1.5-4 nm), with a significant population around 2.5 nm, which is comparable to the length of the peptide's helix. nih.gov This has led to the suggestion that the monomers within the dimer are oriented in an antiparallel fashion. nih.gov

Further studies using ¹⁹F CODEX experiments on a labeled this compound sequence indicated the formation of a tetrameric complex at high peptide-to-lipid ratios (1:8), with the helices still predominantly oriented parallel to the membrane surface. researchgate.net The formation of these dimeric and tetrameric assemblies correlates with the release of vesicle contents. researchgate.net Electrochemical Scanning Tunneling Microscopy (EC-STM) has also visualized the aggregation of a this compound analog into channels within a lipid monolayer, with some aggregates appearing as bundles of six molecules around a central pore. researchgate.net

The insertion into the hydrophobic core is a cooperative process. nih.gov At lower concentrations, the peptide resides near the polar headgroups, but as the concentration increases, it transitions to a state where it is deeply buried in the bilayer. nih.gov This insertion is critical for its function, as the inserted, aggregated species are the ones that cause membrane leakage. ill.eu

The "barrel-stave" model is a well-established mechanism for pore formation by antimicrobial peptides, where transmembrane-oriented peptides assemble like staves in a barrel to form a channel. ill.eu While the aggregation and pore-forming behavior of this compound share similarities with peptides that follow this model, such as alamethicin (B1591596), its short length presents a challenge to this hypothesis. nih.govill.eu The helical structure of this compound, a 10-amino acid peptide, is only about half the thickness of a typical biological membrane. nih.govill.eu

Despite this size mismatch, several lines of evidence suggest that a barrel-stave mechanism may still be possible. nih.govill.eu Neutron reflectivity measurements have shown that the insertion of this compound into the hydrophobic region of the membrane causes a significant thinning of the bilayer. nih.govill.eu Molecular dynamics simulations support this, indicating that a transmembrane-oriented this compound can interact strongly with the polar headgroups of phospholipids, pulling them towards its N- and C-termini. nih.govill.eu This interaction induces localized membrane thinning, allowing the short peptide to span the now-thinner bilayer. nih.govill.eu

Electrophysiology measurements in planar lipid bilayers have demonstrated that this compound does indeed form well-defined ion channels that span the membrane, allowing for ion diffusion. nih.gov These channels correspond to at least a trimeric aggregate. nih.gov High-resolution EC-STM images have also shown aggregates of six this compound molecules forming a central pore with dimensions similar to those described by the barrel-stave model. researchgate.net

Peptide Aggregation and Insertion Dynamics of this compound within the Hydrophobic Core

Dynamics of this compound Interaction with Lipid Bilayers

The interaction of this compound with lipid bilayers is a dynamic process involving specific positioning and orientation within the membrane, which is, in turn, influenced by the physical properties of the bilayer itself, such as its thickness.

The position and orientation of this compound within a model membrane are highly dependent on the peptide-to-lipid ratio. nih.govnih.gov

At low peptide concentrations, fluorescence quenching and electron paramagnetic resonance (EPR) studies indicate that this compound lies close to the membrane surface, parallel to it, in the region of the polar headgroups. nih.govnih.govcore.ac.uk Solid-state NMR studies have confirmed this parallel alignment at peptide-to-lipid ratios of 1:120 and 1:20. researchgate.net In this orientation, the peptide does not cause significant perturbation to the bilayer. ill.eu

As the peptide concentration increases, a distinct change in both position and orientation occurs. nih.govnih.gov Fluorescence quenching experiments reveal that a significant fraction of the peptide moves from the surface to become deeply buried within the hydrophobic core of the bilayer. nih.gov EPR studies have shown that this shift in position is accompanied by a change in orientation, with the N-terminus of the peptide inserting deeper into the membrane. nih.gov This leads to a transmembrane arrangement at high peptide concentrations. nsc.ru

Interestingly, even at high peptide-to-lipid ratios where the peptide is deeply inserted and aggregated, studies using solid-state NMR and attenuated total reflection FTIR spectroscopy suggest that the helices can remain predominantly oriented parallel to the membrane surface. researchgate.net However, at a very high peptide-to-lipid ratio of 1:8, a more heterogeneous orientation is observed, with alignments ranging from parallel to the surface to around the magic angle. researchgate.net

The table below summarizes the findings on the orientation of this compound at different peptide-to-lipid ratios.

Peptide-to-Lipid RatioPeptide StateOrientationPositionReference
< 1:100Monomeric, Non-aggregatedParallel to membrane surfaceNear polar headgroups nih.govnih.gov
1:20Aggregated (Dimers)N-terminus deeper, transmembrane tendencyDeeply buried in hydrophobic core nih.govnih.gov
1:8Aggregated (Tetramers)Heterogeneous, predominantly parallelDeeply buried in hydrophobic core researchgate.net

The thickness of the lipid bilayer has a significant impact on the membrane-perturbing activity of this compound. nih.govill.eu Vesicle leakage experiments have demonstrated that the activity of this compound is substantially higher in thinner membranes. nih.govill.eu

This dependence on membrane thickness is a key piece of evidence supporting the modified barrel-stave model for this short peptide. ill.eu As this compound is too short to span a membrane of normal thickness, its ability to form pores is enhanced when the bilayer is thinner. ill.eu In fact, its activity becomes comparable to that of the longer peptide alamethicin when the bilayer thickness is similar to the length of the this compound helix. nih.govill.eu

The increased activity in thinner membranes is attributed to the reduced energy required for the membrane to deform and match the hydrophobic length of the peptide pore. nih.gov For a short peptide like this compound to form a transmembrane pore, the membrane must thin around the peptide aggregate. ill.eu Thicker membranes present a larger energetic barrier to this necessary deformation, thus reducing the peptide's efficacy. nih.gov This effect is more pronounced for this compound compared to longer peptides. nih.gov

The table below shows the effect of membrane thickness on the concentration of membrane-bound peptide required to induce 50% leakage of calcein (B42510) from vesicles.

Lipid Chain LengthMembrane ThicknessPeptide/Lipid Ratio for 50% Leakage (Re50)Reference
14:1 PCThinner0.0016 nih.gov
20:1 PCThicker0.0070 nih.gov

This data clearly illustrates that a higher concentration of this compound is needed to permeabilize thicker membranes, highlighting the critical role of hydrophobic matching between the peptide and the lipid bilayer in its mechanism of action. nih.gov

Role of Membrane Fluidity in this compound Action

Contrary to what might be expected for many membrane-active peptides, an increase in membrane fluidity does not favor the activity of this compound. nih.gov This has been demonstrated in leakage experiments using model membranes with varying viscosities. nih.gov For instance, at 15°C, this compound's activity was compared between membranes composed of dipalmitoylphosphatidylcholine (DMPC), which is in a gel-like state, and 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), which is in a more fluid liquid-crystalline state. The results indicated that higher fluidity does not enhance the peptide's lytic capability. nih.gov This suggests that the mechanism of action is not reliant on a fluid membrane that can easily accommodate peptide insertion and movement. Instead, it points towards a more structured interaction, potentially involving the formation of stable aggregates within the membrane. nih.gov

Impact of Cholesterol on this compound Membrane Insertion and Aggregation

Cholesterol, a key component of mammalian cell membranes, plays a significant role in modulating the interaction of this compound with lipid bilayers. The presence of cholesterol has been shown to stabilize the transmembrane aggregation of this compound molecules. nih.govapsnet.org Electron Paramagnetic Resonance (EPR) spectroscopy studies have revealed that in membranes containing cholesterol, this compound insertion is coupled with the self-aggregation of peptide molecules aligned parallel to each other in a transmembrane orientation. nih.gov In contrast, in cholesterol-deficient membranes, the peptides tend to be distributed as monomers, with their helical axes oriented parallel to the membrane surface, even at high peptide concentrations. nih.gov

This cholesterol-induced stabilization of peptide aggregates is a crucial factor in the biological selectivity of this compound. nih.gov The peptide's ability to discriminate between bacterial membranes (which lack cholesterol) and mammalian membranes is influenced by this interaction. nih.govapsnet.org Furthermore, Electron Spin Echo Envelope Modulation (ESEEM) techniques have provided detailed insights into the peptide's orientation in cholesterol-containing membranes. These studies show that the N-terminus of this compound is positioned deep within the membrane core, while the polar C-terminus remains near the membrane surface. nih.gov This transmembrane orientation is a prerequisite for the formation of functional pores. The presence of cholesterol appears to facilitate this orientation and subsequent aggregation, which is responsible for membrane leakage. nih.govnih.gov

Distinction of this compound Action from Alternative Membrane Perturbation Models (e.g., Carpet Model)

The mechanism of action of this compound is distinct from the "carpet" or "toroidal pore" model proposed for many other antimicrobial peptides, particularly cationic ones. nih.govnih.gov The carpet model postulates that peptides accumulate on the membrane surface in a carpet-like manner, and once a threshold concentration is reached, they disrupt the membrane integrity through a detergent-like effect, leading to the formation of micelles or transient pores. mdpi.com This mechanism is often associated with peptides that bind to the membrane surface without deep insertion into the hydrophobic core. nih.govnih.gov

In contrast, this compound's action is more consistent with a "barrel-stave" model, similar to that of the well-studied peptaibol, alamethicin. researchgate.netill.eunih.gov This model involves the insertion of peptides into the membrane in a transmembrane orientation, where they then aggregate to form a pore or channel. researchgate.netnih.gov Several lines of evidence support this for this compound:

Concentration-Dependent Insertion and Aggregation: At low concentrations, this compound binds to the membrane surface as inactive monomers. nih.gov As the peptide concentration increases, a cooperative transition occurs, leading to the insertion of the peptide deep into the bilayer and its aggregation. This buried, aggregated state is the active form responsible for membrane leakage. nih.govnih.gov

Membrane Thinning: Despite being too short to span a typical lipid bilayer, this compound induces significant thinning of the membrane. ill.eunih.gov Molecular dynamics simulations and neutron reflectivity experiments have shown that the peptide's strong interaction with the phospholipid headgroups pulls them towards its N- and C-termini, effectively reducing the bilayer thickness and allowing the short peptide to span the membrane. ill.eunih.gov

Formation of Defined Pores: Leakage experiments have demonstrated that this compound-induced leakage is size-selective, which is characteristic of pore formation rather than a general disruption of the membrane. nih.gov Furthermore, electrochemical measurements have shown that this compound can form voltage-dependent, ion-selective channels. ill.eu

While some initial studies suggested a carpet-like mechanism due to the peptide's short length, the cumulative evidence strongly points towards a barrel-stave mechanism, where the peptide overcomes its length mismatch by actively remodeling the membrane. nih.govresearchgate.netill.eunih.gov

Structure Activity Relationships of Trichogin a Iv Analogs in Membrane Interaction

Design Principles for Modulating Trichogin A IV Water Solubility and Amphiphilicity

The native this compound peptide, a lipopeptaibol produced by the fungus Trichoderma longibrachiatum, exhibits poor water solubility, which limits its therapeutic application. mdpi.comnih.gov To overcome this, a key design principle involves the substitution of one or more glycine (B1666218) residues with lysine (B10760008). mdpi.comrsc.org This strategic replacement introduces cationic residues, enhancing the peptide's hydrophilicity and water solubility. nih.govfrontiersin.org

This modification also serves to amplify the amphipathic nature of the this compound helical structure. rsc.orgnih.gov The original peptide possesses a modest amphiphilicity, with its hydrophobic residues clustered on one face of the helix and the more hydrophilic glycine residues on the other. rsc.orgresearchgate.net By introducing lysine, with its positively charged side chain, the polarity of the hydrophilic face is significantly increased, thereby strengthening the amphipathic character of the molecule. rsc.orgnih.gov This enhanced amphipathicity is crucial for the peptide's ability to interact with and perturb microbial membranes. unifi.it

Researchers have systematically synthesized a series of analogs with one, two, three, or even four Gly-to-Lys substitutions at various positions (2, 5, 6, and 9) to fine-tune these properties. rsc.org These studies have demonstrated that increasing the number of lysine substitutions generally correlates with increased water solubility and, in many cases, enhanced antimicrobial activity. unifi.itnih.gov

Parameter Effect of Glycine to Lysine Substitution References
Water SolubilityIncreased nih.govmdpi.comfrontiersin.org
AmphiphilicityEnhanced rsc.orgnih.gov
Antimicrobial ActivityOften enhanced, dependent on the number and position of substitutions unifi.itnih.gov

Effects of Glycine-to-Lysine Substitutions on this compound Helical Conformation and Membrane Perturbation

The substitution of glycine with lysine not only impacts solubility and amphipathicity but also influences the peptide's helical conformation and its ability to disrupt membranes. The native Trichogin GA IV sequence contains a Gly-Gly dipeptide that can create a flexible kink in the helical structure. frontiersin.org Replacing these glycines with lysine, a better helix promoter, can lead to a more stable and well-defined helical conformation. frontiersin.org

Circular dichroism (CD) spectroscopy studies have shown that Lys-containing analogs of Trichogin GA IV maintain a predominantly helical structure, often a mix of 310- and α-helices, which is characteristic of the native peptide. mdpi.comsemanticscholar.org Interestingly, the presence of charged lysine residues can induce a reversible transition from a 310-helix to an α-helix depending on the pH. rsc.org This conformational flexibility may play a role in the peptide's mechanism of action.

The increased positive charge and enhanced amphipathicity resulting from Gly-to-Lys substitutions directly correlate with the peptide's ability to perturb membranes. These cationic analogs are more effective at inserting into and forming pores within microbial membranes, leading to membrane depolarization, leakage of cellular contents, and ultimately, cell death. unifi.itnih.gov Microscopy analyses have shown that analogs with a higher number of lysine substitutions exhibit a greater degree of interaction with bacterial cells, causing significant ultrastructural changes and lysis. unifi.itnih.gov

Analog Type Observed Conformational and Membrane Effects References
Mono-Lysine SubstitutedMaintain helical structure, increased membrane interaction compared to native peptide. rsc.orgnih.gov
Di- and Tri-Lysine SubstitutedHighly effective at membrane perturbation, causing significant cell lysis. Positive correlation between the number of Lys substitutions and antibacterial activity. unifi.itnih.gov

Influence of α-Aminoisobutyric Acid Substitutions on this compound Activity Profile

The presence of the non-coded amino acid α-aminoisobutyric acid (Aib) is a hallmark of peptaibols, including this compound. mdpi.comnih.gov Aib residues are strong inducers of helical structures and contribute significantly to the peptide's remarkable resistance to proteolytic enzymes. mdpi.comnih.govresearchgate.net To investigate the specific role of Aib in this compound's activity, researchers have synthesized analogs where one or two Aib residues are replaced by L-Leucine (L-Leu). nih.govresearchgate.net

These studies revealed that while the replacement of Aib with L-Leu does not compromise the peptide's resistance to proteolysis, it does modulate its biological activity in a manner that is directly related to its three-dimensional structure. nih.govresearchgate.net The substitution can lead to alterations in the stability and nature of the helical conformation, which in turn affects the peptide's ability to interact with and disrupt membranes. For instance, replacing Aib can sometimes lead to a less rigid helical structure, potentially impacting the efficiency of pore formation. mdpi.com

Conversely, strategic substitutions have also been explored to enhance the helical nature of the peptide. Replacing a glycine residue with Aib has been shown to create a more rigid helical structure. mdpi.com This modification can be used to probe the relationship between helical stability and biological activity.

Substitution Effect on Structure and Activity References
Aib to L-LeuModulates bioactivity in a 3D-structure-related manner; does not affect proteolytic resistance. nih.govresearchgate.net
Gly to AibInduces a more rigid helical structure. mdpi.com

Significance of C-Terminal Modifications on this compound Conformation and Membrane Activity

Replacing the native leucinol with a leucine (B10760876) amide (Leu-NH2) has been shown to strengthen the helical structure by introducing an additional hydrogen bond. frontiersin.org This modification has been incorporated into several potent analogs. In contrast, replacing the C-terminal alcohol with a methyl ester (-Leu-OMe) or a carboxylic acid (-Leu-OH) can significantly inhibit the peptide's cytotoxic activity. conicet.gov.ar Specifically, analogs with a C-terminal carboxylate exhibit very low activity. scispace.com This suggests that the polarity and hydrogen-bonding capacity of the C-terminal group are crucial for effective membrane interaction.

Studies comparing C-terminal ester analogs to the parent compound have found their membrane and antibacterial activities to be either comparable or slightly weaker. scispace.com However, the C-terminal alcohol in the native Trichogin GA IV has been linked to significantly higher toxicity against human cell lines compared to its methyl ester analog, while not showing the same effect on bacteria. scispace.com

C-Terminal Modification Impact on Conformation and Activity References
Leucinol to Leucine AmideStrengthens the helical conformation. frontiersin.org
Leucinol to Leucine Methyl EsterCan lead to slightly weaker membrane and antibacterial activity. scispace.com
Leucinol to Leucine Carboxylic AcidSignificantly inhibits cytotoxic activity. conicet.gov.arscispace.com

Correlation Between Peptide Length and Membrane Activity in Truncated this compound Analogs

The length of the peptide chain is another critical factor influencing the membrane activity of this compound. Researchers have synthesized and studied a series of truncated analogs to determine the minimal length required for biological function. researchgate.net These studies have shown that membrane activity can be observed in peptides as short as a tetrapeptide, with the activity progressively increasing up to the full-length undecapeptide. researchgate.net

Conformational analyses of these truncated analogs revealed that the shorter peptides tend to adopt folded, but not fully helical, structures. researchgate.net As the peptide chain elongates, the tendency to form regular helical structures, a prerequisite for efficient membrane interaction, increases. The longest peptides predominantly adopt regular helical structures, which allows for effective insertion into and disruption of the membrane. researchgate.netresearchgate.net This demonstrates a clear correlation between the development of a stable helical conformation, which is dependent on peptide length, and the onset of membrane-perturbing activity.

Peptide Length Conformation Membrane Activity References
Short (e.g., Tetrapeptide)Largely folded, not fully helicalPresent, but lower researchgate.net
Long (e.g., Undecapeptide)Predominantly regular helical structuresProgressively increases with length researchgate.netresearchgate.net

Biophysical and Computational Approaches for Characterizing Trichogin a Iv

Computational Modeling and Simulation of Trichogin A IV

Computational approaches, particularly molecular dynamics (MD) simulations, offer atomic-level insights into the dynamic behavior of this compound within lipid membranes, complementing experimental observations.

MD simulations have been extensively used to explore the interactions of this compound with lipid bilayers, providing detailed information on peptide location, orientation, aggregation, and the resulting membrane deformations ill.eunih.govnih.govresearchgate.netmdpi.com. Researchers have developed novel methods for setting up simulation configurations, such as embedding the peptide directly into the hydrophobic core of a pre-formed bilayer or allowing self-assembly from a random mixture ill.eunih.gov.

These simulations have indicated that this compound can adopt a transmembrane orientation, interacting strongly with the polar phospholipid headgroups. This interaction can draw the headgroups towards the peptide's termini, leading to significant membrane thinning and enabling the short peptide to span the bilayer ill.eunih.gov. Studies considering peptide aggregates, such as dimers, tetramers, and octamers, have further revealed that water molecules can permeate the membrane along these peptide clusters, particularly those formed by non-helical peptide conformations researchgate.net. MD simulations are crucial for understanding how peptides like this compound, which are shorter than the typical bilayer thickness, can still form transmembrane structures ill.eunih.govnih.gov.

Q & A

Q. What are the key structural characteristics of Trichogin A IV, and how do they influence its biological activity?

this compound is a peptaibol peptide characterized by a helical structure stabilized by intramolecular hydrogen bonds and a lipophilic N-terminal octanoyl group. Its amphipathic nature enables membrane interaction, which is critical for its antimicrobial activity. Structural analysis typically employs circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) in membrane-mimetic environments like micelles or lipid bilayers . To confirm purity and molecular weight, high-resolution mass spectrometry (e.g., ESI-HRMS) and reverse-phase HPLC are essential .

Q. What experimental methodologies are recommended for synthesizing this compound with high yield and purity?

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the standard approach. Key steps include:

  • Incorporation of non-natural amino acids (e.g., para-fluorophenylalanine) via optimized coupling protocols .
  • Purification via preparative HPLC, with yields typically ranging from 10–15% due to challenges in solubilizing hydrophobic residues .
  • Characterization using analytical HPLC (>95% purity) and tandem mass spectrometry to verify sequence integrity .

Q. How can researchers ensure reproducibility when studying this compound’s membrane interactions?

Reproducibility requires:

  • Detailed documentation of lipid bilayer composition (e.g., DMPC/DMPG ratios) and experimental conditions (pH, temperature) .
  • Standardized protocols for peptide reconstitution (e.g., film hydration, sonication) .
  • Validation via multiple techniques (e.g., fluorescence spectroscopy for membrane permeabilization, cryo-EM for structural insights) .

Advanced Research Questions

Q. How can contradictions in reported oligomerization behavior of this compound across studies be resolved?

Discrepancies in oligomerization (monomeric vs. dimeric states) may arise from variations in experimental systems (e.g., lipid composition, peptide-to-lipid ratios). To address this:

  • Conduct comparative studies using uniform model membranes (e.g., POPC vesicles) and controlled peptide concentrations .
  • Apply advanced techniques like Förster resonance energy transfer (FRET) or single-molecule fluorescence to quantify oligomer dynamics .
  • Perform meta-analyses of existing data to identify methodological outliers or confounding variables .

Q. What strategies optimize in vivo studies of this compound’s bioactivity while minimizing cytotoxicity?

  • Dose-response profiling : Use cell viability assays (e.g., MTT) to establish therapeutic windows .
  • Selective targeting : Modify peptide charge/hydrophobicity to enhance microbial membrane specificity over mammalian cells .
  • In vivo models : Employ Galleria mellonella or murine infection models with rigorous ethical oversight .

Q. How should researchers design experiments to investigate this compound’s role in multidrug resistance (MDR) modulation?

  • Co-administration studies : Test synergy with conventional antibiotics (e.g., β-lactams) using checkerboard assays .
  • Mechanistic probes : Use fluorescently labeled this compound to track subcellular localization via confocal microscopy .
  • Transcriptomic analysis : Apply RNA-seq to identify resistance pathways altered by peptide treatment .

Q. What statistical approaches are critical for analyzing dose-dependent antimicrobial activity data?

  • Nonlinear regression : Fit dose-response curves to calculate IC50/EC50 values .
  • ANOVA with post-hoc tests : Compare activity across bacterial strains or membrane compositions .
  • Error propagation : Account for variability in peptide synthesis and lipid vesicle preparation .

Methodological Guidelines

Q. How to validate this compound’s membrane disruption mechanisms using biophysical assays?

  • Calcein leakage assays : Quantify dye release from liposomes to assess pore formation kinetics .
  • Surface plasmon resonance (SPR) : Measure real-time binding affinity to lipid bilayers .
  • Molecular dynamics (MD) simulations : Model peptide-lipid interactions at atomic resolution .

Q. What are best practices for documenting negative or inconclusive results in this compound studies?

  • Transparent reporting : Include all data, even if contradictory, in supplementary materials .
  • Hypothesis refinement : Use negative results to revise experimental design (e.g., adjusting lipid ratios) .
  • Peer review : Discuss limitations in the context of existing literature to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.